molecular formula C26H22N2O2S B2973467 5-(4-Ethylphenyl)-3-[(4-methylphenyl)methyl]-8-thia-3,5-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),10,12-tetraene-4,6-dione CAS No. 902556-13-2

5-(4-Ethylphenyl)-3-[(4-methylphenyl)methyl]-8-thia-3,5-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),10,12-tetraene-4,6-dione

Cat. No. B2973467
CAS RN: 902556-13-2
M. Wt: 426.53
InChI Key: MJZQWSBBBLHRTQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-(4-Ethylphenyl)-3-[(4-methylphenyl)methyl]-8-thia-3,5-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),10,12-tetraene-4,6-dione is a useful research compound. Its molecular formula is C26H22N2O2S and its molecular weight is 426.53. The purity is usually 95%.
BenchChem offers high-quality 5-(4-Ethylphenyl)-3-[(4-methylphenyl)methyl]-8-thia-3,5-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),10,12-tetraene-4,6-dione suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-(4-Ethylphenyl)-3-[(4-methylphenyl)methyl]-8-thia-3,5-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),10,12-tetraene-4,6-dione including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Structural Studies

The compound is related to tricyclic systems that are synthesized through metal-induced reactions, showcasing the potential for creating novel heterocyclic structures. For instance, the reaction between specific diones and diamines in the presence of nickel(II) perchlorate has been reported to form a novel heterotricyclic system, indicating the complex's potential role in the synthesis of new chemical entities with unique structural features (Tandon & Lucas, 2008).

Heterocyclic Chemistry

The compound is part of a broader family of chemicals involved in heterocyclic chemistry, where transformations lead to diverse structures such as oxygen-bridged heterocycles. This area of research is crucial for developing new compounds with potential applications in materials science and pharmaceuticals (Svetlik, Tureček, & Hanuš, 1988).

Supramolecular Structures

Investigations into the supramolecular structures of related compounds, such as 2,2-dimethyl-5-[3-(4-methylphenyl)-2-propenylidene]-1,3-dioxane-4,6-diones, provide insights into the potential interactions and assembly of these molecules. This knowledge is pivotal for understanding the material properties and designing molecular devices or sensors (Low et al., 2002).

Photovoltaic Applications

The development of organic solar cells has seen the use of related compounds as electron acceptors. These materials are chosen for their high optical absorption coefficients, good solubility, thermal stability, promising optoelectronic properties, and high electron mobility, making them suitable for efficient energy conversion in solar cell applications (Gupta et al., 2017).

properties

IUPAC Name

3-(4-ethylphenyl)-1-[(4-methylphenyl)methyl]-4aH-[1]benzothiolo[3,2-d]pyrimidin-1-ium-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H23N2O2S/c1-3-18-12-14-20(15-13-18)28-25(29)24-23(21-6-4-5-7-22(21)31-24)27(26(28)30)16-19-10-8-17(2)9-11-19/h4-15,24H,3,16H2,1-2H3/q+1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PSXBZPOEPWLNGJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)N2C(=O)C3C(=[N+](C2=O)CC4=CC=C(C=C4)C)C5=CC=CC=C5S3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H23N2O2S+
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

427.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-(4-Ethylphenyl)-3-[(4-methylphenyl)methyl]-8-thia-3,5-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),10,12-tetraene-4,6-dione

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